
6-Acetyl-5-hydroxynaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-5-hydroxynaphthalen-1-yl acetate is an organic compound with the molecular formula C₁₄H₁₂O₄ It is a derivative of naphthalene, characterized by the presence of acetyl and hydroxyl groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-5-hydroxynaphthalen-1-yl acetate typically involves the acetylation of 1,5-dihydroxynaphthalene. One common method includes the reaction of 1,5-dihydroxynaphthalene with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvent-free conditions can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-5-hydroxynaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 6-acetyl-5-naphthoquinone.
Reduction: Formation of 6-ethyl-5-hydroxynaphthalen-1-yl acetate.
Substitution: Formation of 6-acetyl-5-alkoxynaphthalen-1-yl acetate.
Scientific Research Applications
6-Acetyl-5-hydroxynaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-5-hydroxynaphthalen-1-yl acetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
- 6-Acetyl-4,8-diacetyloxy-5-hydroxynaphthalen-1-yl acetate
- 2-Acetyl-5,6,8-trimethoxy-3-methylnaphthalen-1-yl acetate
- 2-Acetyl-5,8-dimethoxy-3-methylnaphthalen-1-yl acetate
Comparison: 6-Acetyl-5-hydroxynaphthalen-1-yl acetate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to other naphthalene derivatives. For example, the presence of both acetyl and hydroxyl groups allows for diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
93250-17-0 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(6-acetyl-5-hydroxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-8(15)10-6-7-11-12(14(10)17)4-3-5-13(11)18-9(2)16/h3-7,17H,1-2H3 |
InChI Key |
GYYVZBAHZMCEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=CC=C2)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


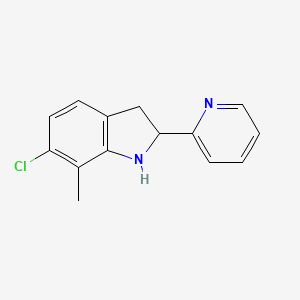
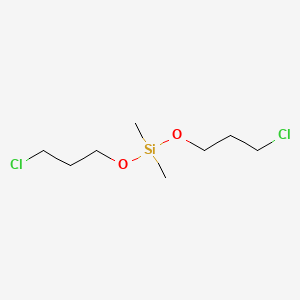
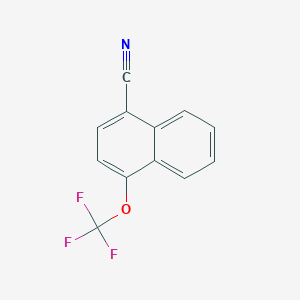
![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)




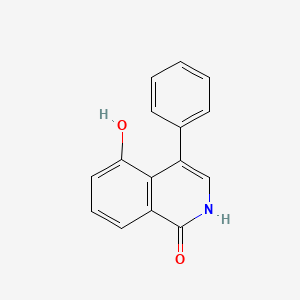
![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)

![5-Iodoimidazo[1,5-A]pyridine](/img/structure/B11870119.png)
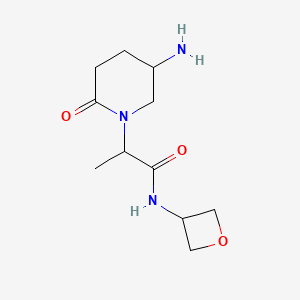
![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)
